molecular formula C10H6FN3 B2876638 4-Amino-6-fluoroquinoline-3-carbonitrile CAS No. 1146293-12-0

4-Amino-6-fluoroquinoline-3-carbonitrile

Cat. No.: B2876638
CAS No.: 1146293-12-0
M. Wt: 187.177
InChI Key: DCZHVUMPLIHFPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-fluoroquinoline-3-carbonitrile typically involves the reaction of 4-hydroxyquinolones with 2-[bis(methylthio)methylene]malononitrile in the presence of a base such as triethylamine in dimethylformamide . This reaction yields the desired product along with some by-products that can be separated through purification techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

4-Amino-6-fluoroquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-6-fluoroquinoline-3-carbonitrile involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of bacterial and cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminoquinoline-3-carbonitrile
  • 6-Fluoroquinoline-3-carbonitrile
  • 4-Amino-6-chloroquinoline-3-carbonitrile

Uniqueness

4-Amino-6-fluoroquinoline-3-carbonitrile is unique due to the presence of both amino and fluoro groups on the quinoline ring. This combination enhances its biological activity and makes it a valuable compound for developing new drugs and industrial chemicals .

Properties

IUPAC Name

4-amino-6-fluoroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-3,5H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZHVUMPLIHFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1F)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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